N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide
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Description
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide, commonly known as Compound X, is a novel chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, which makes it a potential candidate for the treatment of various diseases. In
Scientific Research Applications
Structural Analysis and Molecular Interactions
- Nimesulide derivatives, structurally similar to N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide, have been studied for their crystal structures and molecular interactions, providing insight into their potential applications in drug design and development (Dey et al., 2015).
Synthesis and Biological Activity
- Research on methanesulfonamide pyrimidine-substituted derivatives, similar in structure to the compound , indicates their potential as inhibitors for the enzyme HMG-CoA reductase, demonstrating significant pharmaceutical potential (Watanabe et al., 1997).
Molecular Synthesis Techniques
- The synthesis of compounds structurally related to N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide has been explored, which can inform efficient production methods for similar compounds (Ikemoto et al., 2000).
Potential in Metal Coordination
- Studies on N-[2-(pyridin-2-yl)ethyl]-derivatives of methanesulfonamide highlight their potential as ligands for metal coordination, which could be relevant in catalysis or material science (Jacobs et al., 2013).
Catalytic Applications
- Methanesulfonamide derivatives, including those structurally related to the compound , have shown potential in catalytic applications, particularly in transfer hydrogenation processes (Ruff et al., 2016).
properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S/c1-21(19,20)15-8-9-17-13(18)7-6-12(16-17)10-2-4-11(14)5-3-10/h2-7,15H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZGEQLXDISAQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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